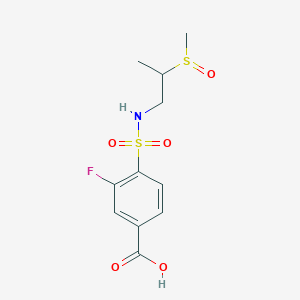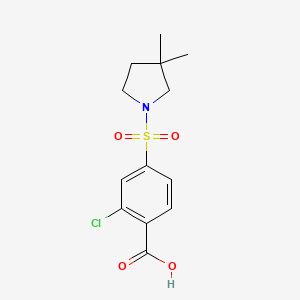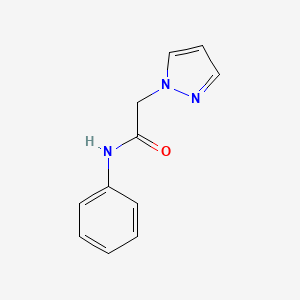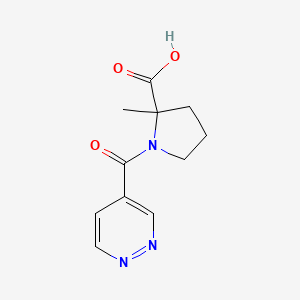![molecular formula C10H17N3O4S B6632098 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a butan-2-yl group, a 2-methylpyrazol-3-yl moiety, and a sulfonylamino linkage attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 2-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.
Sulfonylation: The 2-methylpyrazole is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Butan-2-yl Group: The butan-2-yl group is introduced via an alkylation reaction, typically using butan-2-yl bromide and a strong base such as sodium hydride.
Formation of the Acetic Acid Moiety: Finally, the sulfonylated pyrazole derivative is reacted with chloroacetic acid under basic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safe handling of reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in metabolic pathways.
Organic Synthesis:
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The sulfonylamino group can form hydrogen bonds or ionic interactions with the target, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]benzoic acid:
Uniqueness
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the pyrazole and sulfonylamino groups allows for versatile interactions in biological systems and synthetic processes.
Eigenschaften
IUPAC Name |
2-[butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c1-4-8(2)13(7-10(14)15)18(16,17)9-5-6-11-12(9)3/h5-6,8H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMTJKQTUUJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Ethyl-6-methylpyridazine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6632037.png)

![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol](/img/structure/B6632065.png)
![5-Cyclopropyl-3-[(2-ethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6632071.png)
![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)

![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
